molecular formula C10H22Cl2N2 B1423938 3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride CAS No. 1211479-21-8

3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride

Cat. No.: B1423938
CAS No.: 1211479-21-8
M. Wt: 241.2 g/mol
InChI Key: HMCXLLBUMNFWTN-UHFFFAOYSA-N
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Description

3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often found in the form of a hydrate and is known for its stability and reactivity under specific conditions .

Scientific Research Applications

3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in studies involving neurotransmitter systems and receptor binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride typically involves the reaction of piperidine with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using techniques such as distillation, crystallization, and filtration to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers unique advantages in terms of its binding affinity, solubility, and ease of synthesis, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-2-7-12(6-1)9-10-4-3-5-11-8-10;;/h10-11H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCXLLBUMNFWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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